molecular formula C5H8N2O B061940 2-(1H-pyrazol-4-yl)ethanol CAS No. 180207-57-2

2-(1H-pyrazol-4-yl)ethanol

Cat. No. B061940
CAS No.: 180207-57-2
M. Wt: 112.13 g/mol
InChI Key: YVQFZSHMTCZYMI-UHFFFAOYSA-N
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Patent
US08367706B2

Procedure details

To a solution cooled (0° C.) of 2-(1H-pyrazol-4-yl)ethanol (93 g, 0.83 mol) and potassium hydroxide (48.8 g, 0.87 mol) in absolute ethanol (9.25 L) was added methyl iodide (178 g, 1.25 mol) dropwise. The mixture was allowed to react for 30 min, at which time it was poured into water (400 mL) and extracted with diethyl ether (4×100 mL). The combined organic layers were dried (Na2SO4), filtered, concentrated in vacuo, and purified by vacuum distillation to afford the title compound.
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
48.8 g
Type
reactant
Reaction Step One
Quantity
9.25 L
Type
solvent
Reaction Step One
Quantity
178 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[C:4]([CH2:6][CH2:7][OH:8])[CH:3]=[N:2]1.[OH-].[K+].[CH3:11]I.O>C(O)C>[CH3:11][N:1]1[CH:5]=[C:4]([CH2:6][CH2:7][OH:8])[CH:3]=[N:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
93 g
Type
reactant
Smiles
N1N=CC(=C1)CCO
Name
Quantity
48.8 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
9.25 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
178 g
Type
reactant
Smiles
CI
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for 30 min, at which time it
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (4×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
purified by vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
CN1N=CC(=C1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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